molecular formula C11H11FO2 B031298 (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 197706-50-6

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Cat. No.: B031298
CAS No.: 197706-50-6
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with a unique structure that includes a fluorine atom, an epoxide ring, and a chromene backbone

Scientific Research Applications

Chemistry

In chemistry, ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Target of Action

Similar compounds such as (2r,6r)-hydroxynorketamine (hnk) have been found to interact with the n-methyl-d-aspartate receptor (nmdar) and metabotropic glutamate receptor subtypes 2 (mglu2) and 3 (mglu3) . These receptors play crucial roles in neuronal signaling and are involved in various neurological and psychiatric disorders.

Mode of Action

It’s worth noting that (2r,6r)-hnk, a similar compound, exerts its effects via a mechanism converging with mglu2 receptor signaling . This suggests that (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene might interact with its targets in a similar manner, leading to changes in neuronal signaling.

Biochemical Pathways

Similar compounds like (2r,6r)-hnk have been found to influence pathways related to neuronal signaling, particularly those involving nmdar and mglu2 receptors . These pathways play a crucial role in synaptic plasticity, learning, and memory.

Pharmacokinetics

A study on a similar compound, (2r,6r)-hnk, has been conducted to investigate its pharmacokinetics . The study involved both single dose and repeat dose drug exposures, and the results could provide insights into the ADME properties of (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene.

Result of Action

Similar compounds like (2r,6r)-hnk have been found to have antidepressant effects . These effects are thought to be mediated by the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorochromene and epichlorohydrin.

    Epoxidation: The key step involves the formation of the epoxide ring. This can be achieved through the reaction of 6-fluorochromene with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve optimizing the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield the corresponding diol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxide ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Diols: Formed from the oxidation or reduction of the epoxide ring.

    Substituted Chromenes: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine atom.

    3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Lacks the fluorine atom but has the epoxide ring and chromene backbone.

    6-fluoro-2H-chromene: Lacks both the epoxide ring and the dihydro structure but retains the fluorine atom and chromene backbone.

Uniqueness

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the combination of its chiral epoxide ring, fluorine atom, and chromene backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463328, DTXSID201335177
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-26-6, 793669-26-8, 197706-50-6
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129050-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.